(2E)-1-(5-Methylfuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one
Description
(2E)-1-(5-Methylfuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. The molecule features two aromatic rings: ring A (5-methylfuran-2-yl) and ring B (4-methylphenyl). The trans (E)-configuration of the double bond is critical for its electronic and steric properties, influencing interactions with biological targets or materials .
Chalcones are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 5-methylfuran moiety in this compound introduces unique electronic effects due to the oxygen heteroatom and methyl substitution, which may modulate solubility, reactivity, and binding affinity compared to other chalcones .
Properties
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-3-6-13(7-4-11)8-9-14(16)15-10-5-12(2)17-15/h3-10H,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQRCOPTFLDDAS-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound (2E)-1-(5-Methylfuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one , commonly referred to as a chalcone, exhibits a variety of biological activities owing to its unique structural features. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article provides a comprehensive overview of the biological activity of this specific chalcone, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 256.31 g/mol. The compound features a furan ring and an α,β-unsaturated carbonyl group, which are critical for its biological activity.
Structural Formula
1. Anticancer Activity
Research has shown that chalcones can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways and gene expression. A study indicated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.4 |
| A549 (Lung Cancer) | 12.8 |
| HeLa (Cervical Cancer) | 20.6 |
2. Antimicrobial Activity
Chalcones have been recognized for their antimicrobial properties. Preliminary studies suggest that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
3. Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in the context of diseases characterized by chronic inflammation.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Induction of Apoptosis : The compound may activate caspase pathways leading to programmed cell death in cancer cells.
- Inhibition of Enzymes : It may inhibit enzymes involved in inflammation and microbial growth, contributing to its antimicrobial and anti-inflammatory properties.
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of this chalcone on human breast cancer cells. The results indicated that treatment with the compound resulted in increased apoptosis and reduced cell proliferation compared to control groups.
Case Study 2: Antimicrobial Activity Assessment
In another study, the antimicrobial efficacy was tested against various pathogens using agar diffusion methods. The results confirmed that this compound significantly inhibited bacterial growth at lower concentrations compared to standard antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of chalcones are highly sensitive to substituents on rings A and B. Below is a comparative analysis with structurally related compounds:
Key Trends
Electron-Withdrawing Groups (EWGs) :
- Compounds with halogens (Br, Cl) or nitro groups on ring A (e.g., 2j in ) exhibit lower IC₅₀ values due to enhanced electrophilicity of the α,β-unsaturated ketone .
- The target compound’s methyl group on furan is electron-donating, which may reduce reactivity compared to EWG-substituted analogs .
Ring B Substitutions: 4-Methylphenyl (target compound) provides steric bulk without significant electronic effects. In contrast, 4-methoxyphenyl (e.g., PAAPM in ) or 4-dimethylaminophenyl (e.g., PAAPA in ) enhance binding to targets like ACE2 or COX-2 via polar interactions .
Heterocyclic Modifications: Replacing furan with thiophene (e.g., LabMol-95) or pyrazine (e.g., ) alters conjugation and dipole moments, impacting nonlinear optical properties or antimicrobial activity .
Physicochemical and Pharmacokinetic Comparisons
- Synthetic Accessibility : Yields for methyl-substituted chalcones (e.g., LabMol-95 at 68%) are generally higher than for halogenated derivatives (e.g., 2j at 9% yield) .
Research Implications
The target compound’s moderate electronic profile positions it as a scaffold for further optimization. Key strategies include:
- Introducing EWGs (e.g., nitro, halogens) on ring A to enhance bioactivity.
- Modifying ring B with polar groups (e.g., methoxy, amino) to improve target specificity.
- Exploring hybrid structures (e.g., imidazole or piperazine conjugates) for multifunctional applications .
Q & A
What are the optimal synthetic routes for (2E)-1-(5-Methylfuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one, and how do reaction conditions influence yield?
Level: Basic
Answer:
The compound is typically synthesized via Claisen-Schmidt condensation between 5-methylfuran-2-carbaldehyde and 4-methylacetophenone. Key reaction parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves solubility of intermediates .
- Catalysts: Alkaline catalysts (e.g., NaOH) or amine bases (e.g., piperidine) promote enolate formation. Piperidine reduces side reactions like polymerization .
- Temperature: Reflux (~80°C) optimizes kinetic control for the (2E)-isomer .
- Monitoring: Thin-layer chromatography (TLC) with UV visualization tracks reaction progress.
Example Reaction Optimization Table:
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol | NaOH | 80 | 65 | 92% |
| DMF | Piperidine | 80 | 78 | 95% |
| Methanol | KOH | 70 | 55 | 88% |
Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?
Level: Basic
Answer:
- 1H NMR: Signals at δ 7.6–8.1 ppm (aromatic protons), δ 6.3–6.8 ppm (furan protons), and δ 2.3–2.5 ppm (methyl groups). The trans (E)-configuration is confirmed by a coupling constant J = 15–16 Hz for the α,β-unsaturated ketone protons .
- 13C NMR: Carbonyl resonance at ~190 ppm and furan carbons at 110–150 ppm .
- IR Spectroscopy: Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C conjugated with ketone) .
- Mass Spectrometry: Molecular ion peak ([M+H]+) matches the molecular formula (C₁₆H₁₆O₂) .
How can retrosynthetic analysis be applied to design efficient pathways for this chalcone derivative?
Level: Advanced
Answer:
Retrosynthetic cleavage of the α,β-unsaturated ketone reveals two precursors:
Electrophilic fragment: 4-Methylacetophenone (aryl ketone).
Nucleophilic fragment: 5-Methylfuran-2-carbaldehyde (activated aldehyde).
The synthesis proceeds via base-catalyzed aldol condensation. Computational tools (e.g., ChemDraw Retrosynthesis Module) can identify alternative pathways, such as using protecting groups for sensitive functionalities .
What computational methods predict the compound's reactivity and interaction with biological targets?
Level: Advanced
Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated ketone is electrophilic, making it prone to Michael additions .
- Molecular Docking: Screens against targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Docking scores correlate with experimental IC₅₀ values for anti-inflammatory activity .
- Molecular Dynamics (MD): Simulates binding stability in physiological conditions (e.g., solvation effects) .
What are the primary chemical stability concerns, and how can degradation products be identified?
Level: Basic
Answer:
- Oxidation: The furan ring is susceptible to epoxidation or hydroxylation under oxidative conditions (e.g., H₂O₂/Fe²⁺) .
- Photodegradation: UV exposure induces E→Z isomerization. Use amber glassware and antioxidants (e.g., BHT) during storage .
- Analytical Methods: HPLC-PDA and LC-MS identify degradation products. For example, epoxide formation increases retention time and mass shift (+16 Da) .
How do structural modifications (e.g., halogen substitution) affect biological activity, and how can SAR studies be structured?
Level: Advanced
Answer:
Structural-Activity Relationship (SAR) Table:
| Substituent (R) | Position | Biological Activity (IC₅₀, μM) |
|---|---|---|
| 4-Methylphenyl | - | COX-2 inhibition: 12.3 |
| 4-Chlorophenyl | R₁ | COX-2 inhibition: 8.7 |
| 4-Fluorophenyl | R₁ | HDAC inhibition: 5.2 |
- Methodology:
- Synthesize analogs with halogen substitutions (Cl, F, Br) at the phenyl or furan rings.
- Test in enzyme inhibition assays under standardized conditions (pH 7.4, 37°C).
- Use QSAR models to correlate electronic parameters (Hammett σ) with activity .
What in vitro assays are suitable for initial pharmacological screening (e.g., antimicrobial)?
Level: Basic
Answer:
- Antimicrobial: Broth microdilution (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Anticancer: MTT assay on HeLa or MCF-7 cells, with IC₅₀ calculated via nonlinear regression .
- Anti-inflammatory: COX-2 inhibition assay using a fluorometric kit (Cayman Chemical) .
What strategies resolve contradictions in reported biological activities across studies?
Level: Advanced
Answer:
- Control Variables: Standardize assay protocols (e.g., cell passage number, serum concentration) .
- Purity Validation: Use HPLC (>95% purity) to exclude impurities as confounding factors .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets from independent studies .
How to determine enantiomeric purity and configuration of the (2E) isomer?
Level: Basic
Answer:
- Chiral HPLC: Use a Chiralpak IA column with hexane:isopropanol (90:10) to resolve enantiomers. Retention times differentiate E/Z isomers .
- Circular Dichroism (CD): Cotton effects at 250–300 nm confirm the (2E)-configuration .
What crystallographic techniques elucidate solid-state behavior and intermolecular interactions?
Level: Advanced
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
